molecular formula C19H17N3O2 B2461814 1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole CAS No. 860612-29-9

1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2461814
CAS No.: 860612-29-9
M. Wt: 319.364
InChI Key: NJLYNWZIRWDLSC-OQKWZONESA-N
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Description

1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound with a unique structure that combines elements of carbazole and anilinocarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with an anilinocarbonyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is unique due to its combination of carbazole and anilinocarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(20-13-7-2-1-3-8-13)24-22-17-12-6-10-15-14-9-4-5-11-16(14)21-18(15)17/h1-5,7-9,11,21H,6,10,12H2,(H,20,23)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLYNWZIRWDLSC-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NOC(=O)NC3=CC=CC=C3)C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/OC(=O)NC3=CC=CC=C3)/C1)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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